3-[2-(3-Fluorophenoxy)propanamido]benzene-1-sulfonyl fluoride
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Overview
Description
3-[2-(3-Fluorophenoxy)propanamido]benzene-1-sulfonyl fluoride is a complex organic compound with a unique structure that combines a fluorophenoxy group, a propanamido group, and a benzene sulfonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3-Fluorophenoxy)propanamido]benzene-1-sulfonyl fluoride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 3-fluorophenol with epichlorohydrin to form 3-(3-fluorophenoxy)propanol. This intermediate is then reacted with benzene-1-sulfonyl chloride in the presence of a base to form the sulfonyl fluoride derivative. The final step involves the amidation of the sulfonyl fluoride with 3-aminopropanoic acid to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[2-(3-Fluorophenoxy)propanamido]benzene-1-sulfonyl fluoride can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the functional groups.
Hydrolysis: The amide and sulfonyl fluoride groups can be hydrolyzed in the presence of acids or bases.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines and thiols, typically under mild conditions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used.
Major Products
Nucleophilic substitution: Sulfonamide derivatives.
Oxidation: Oxidized forms of the functional groups.
Reduction: Reduced forms of the functional groups.
Hydrolysis: Carboxylic acids and sulfonic acids.
Scientific Research Applications
3-[2-(3-Fluorophenoxy)propanamido]benzene-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-based inhibitors.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[2-(3-Fluorophenoxy)propanamido]benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. This interaction can disrupt key biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-[2-(4-Fluorophenoxy)propanamido]benzene-1-sulfonyl fluoride: Similar structure with a different position of the fluorine atom.
3-[2-(3-Chlorophenoxy)propanamido]benzene-1-sulfonyl fluoride: Chlorine substituent instead of fluorine.
3-[2-(3-Methylphenoxy)propanamido]benzene-1-sulfonyl fluoride: Methyl group instead of fluorine.
Uniqueness
The unique combination of the fluorophenoxy group and the sulfonyl fluoride group in 3-[2-(3-Fluorophenoxy)propanamido]benzene-1-sulfonyl fluoride imparts distinct chemical and biological properties. The presence of the fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in various research and industrial applications.
Properties
IUPAC Name |
3-[2-(3-fluorophenoxy)propanoylamino]benzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO4S/c1-10(22-13-6-2-4-11(16)8-13)15(19)18-12-5-3-7-14(9-12)23(17,20)21/h2-10H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDANLKMKFMGQQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)S(=O)(=O)F)OC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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